molecular formula C11H10BrN3O B112177 2-Amino-3-benzyloxy-5-bromopyrazine CAS No. 187973-44-0

2-Amino-3-benzyloxy-5-bromopyrazine

Cat. No. B112177
Key on ui cas rn: 187973-44-0
M. Wt: 280.12 g/mol
InChI Key: FZVIPEDIQULQPK-UHFFFAOYSA-N
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Patent
US09062008B2

Procedure details

NaH as a 60% dispersion in mineral oil (31.63 mg, 0.7908 mmol) was added to a solution of benzyl alcohol (85.52 mg, 81.84 μL, 0.7908 mmol) in THF (4 mL). After stirring at ambient temperature for 5 minutes, 3,5-dibromopyrazin-2-amine (100 mg, 0.3954 mmol) was added and the mixture was stirred for 1 hour at ambient temperature then heated at 80° C. under microwave conditions for 15 minutes. The reaction mixture was cooled to ambient temperature, concentrated in vacuo and used directly in the next step without further purification.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
31.63 mg
Type
reactant
Reaction Step One
Quantity
81.84 μL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH2:3]([OH:10])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.Br[C:12]1[C:13]([NH2:19])=[N:14][CH:15]=[C:16]([Br:18])[N:17]=1>C1COCC1>[CH2:3]([O:10][C:12]1[C:13]([NH2:19])=[N:14][CH:15]=[C:16]([Br:18])[N:17]=1)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
oil
Quantity
31.63 mg
Type
reactant
Smiles
Name
Quantity
81.84 μL
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
100 mg
Type
reactant
Smiles
BrC=1C(=NC=C(N1)Br)N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at ambient temperature for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 hour at ambient temperature
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
then heated at 80° C. under microwave conditions for 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to ambient temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
used directly in the next step without further purification

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
C(C1=CC=CC=C1)OC=1C(=NC=C(N1)Br)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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